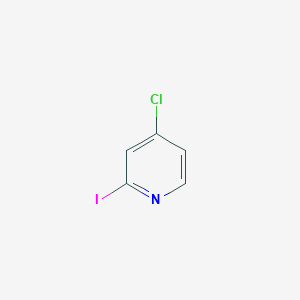

4-Chloro-2-iodopyridine

Vue d'ensemble

Description

4-Chloro-2-iodopyridine is a compound with the molecular formula C5H3ClIN . It has a molecular weight of 239.44 g/mol . The IUPAC name for this compound is 4-chloro-2-iodopyridine .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-iodopyridine isInChI=1S/C5H3ClIN/c6-4-1-2-8-5 (7)3-4/h1-3H . The Canonical SMILES string is C1=CN=C (C=C1Cl)I . Physical And Chemical Properties Analysis

4-Chloro-2-iodopyridine has a molecular weight of 239.44 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 12.9 Ų . The compound is a solid and is colorless or off white to yellow .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

4-Chloro-2-iodopyridine: is a versatile intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of pyridine moieties into larger, more complex structures, which are often found in pharmaceuticals .

Development of Fluorinated Compounds

This compound is used in the synthesis of fluorinated pyridines, which are important in medicinal chemistry due to their unique physical and chemical properties. Fluorinated compounds often show increased stability and bioavailability in pharmaceutical applications .

Creation of NAD±Dependent Enzyme Inhibitors

Researchers utilize 4-Chloro-2-iodopyridine in the production of inhibitors for NAD±dependent enzymes. These inhibitors have potential therapeutic applications in treating diseases where regulation of enzyme activity is beneficial .

Agricultural Chemical Research

In the agricultural sector, 4-Chloro-2-iodopyridine can be used to develop new pesticides and herbicides. The introduction of pyridine rings into these compounds can enhance their effectiveness and reduce environmental impact .

Material Science Applications

The compound’s structural properties make it suitable for creating novel materials with specific photophysical properties. It can be incorporated into complex molecules that form part of light-emitting diodes (LEDs) or other electronic devices .

Radiolabeled Compounds for Imaging

4-Chloro-2-iodopyridine: serves as a precursor for the synthesis of radiolabeled compounds, particularly those containing fluorine-18. These compounds are used in positron emission tomography (PET) imaging, aiding in the diagnosis and research of various diseases .

Organic Synthesis Methodology

It is a key reagent in organic synthesis, enabling the construction of complex organic molecules through various coupling reactions. Its use in cross-coupling reactions is particularly noteworthy, as it allows for the formation of carbon-carbon and carbon-heteroatom bonds .

Chemical Education and Research

Lastly, 4-Chloro-2-iodopyridine is often used in academic settings for teaching advanced organic synthesis techniques. It provides a practical example of halogenated compounds’ reactivity and is used in laboratory experiments to demonstrate synthetic methodologies .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Chloro-2-iodopyridine is a versatile compound used in organic synthesis It’s known that halogenated pyridines, like 4-chloro-2-iodopyridine, often interact with various biological targets due to their reactivity .

Mode of Action

It’s known that halogenated pyridines can participate in various chemical reactions due to the presence of reactive halogen atoms . These reactions can lead to transformations and interactions with different targets.

Biochemical Pathways

Halogenated pyridines are often involved in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Factors such as solubility, molecular weight (23944 g/mol) , and the presence of halogen atoms can influence its bioavailability .

Result of Action

Its use in organic synthesis suggests that it can lead to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-iodopyridine can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place at room temperature . Its solubility in chloroform and ethyl acetate also suggests that its action can be influenced by the solvent environment.

Propriétés

IUPAC Name |

4-chloro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGYBMCVKQXJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463774 | |

| Record name | 4-Chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodopyridine | |

CAS RN |

22918-03-2 | |

| Record name | 4-Chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)